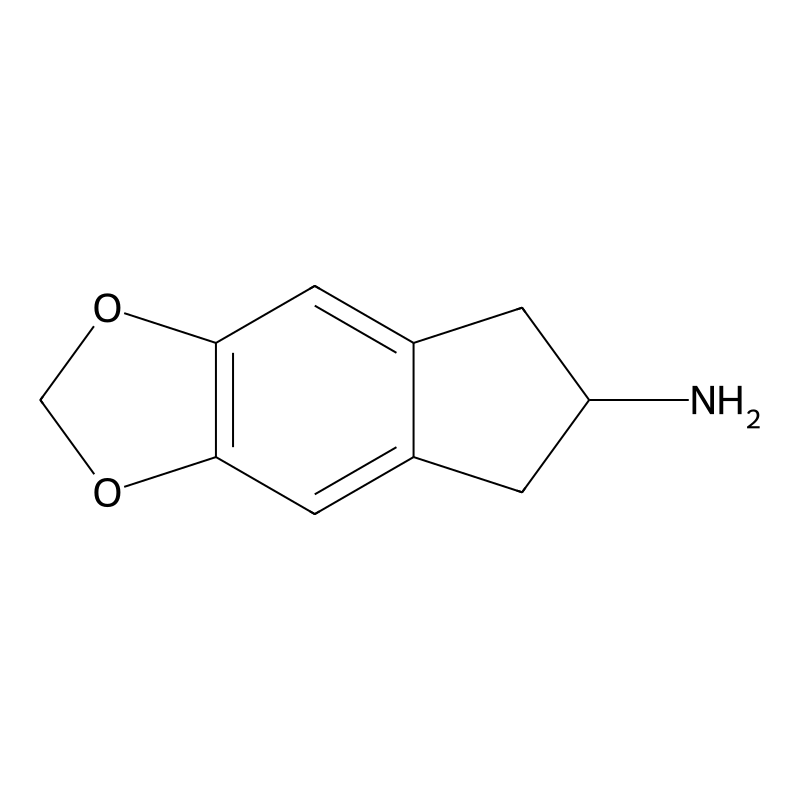

5,6-Methylenedioxy-2-aminoindane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- MDAI is a part of a class of drugs known as aminoindanes . These substances have seen a rapid increase in popularity on the recreational drug market, particularly after mephedrone and other synthetic cathinones were banned in the UK in 2010 .

- MDAI has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates that MDAI has selective affinity for the serotonin transporter (SERT) .

- In animals treated with reserpine and MDAI, greater extracellular concentrations of monoamine neural transmitters resulted, most significantly serotonin . This result indicates that MDAI is a potent releaser of serotonin, while effectively inhibiting the reuptake of serotonin .

- For comparison, MDAI is similar in potency with releasing serotonin to MDA but significantly less potent than MDMA .

- MDAI is also used in forensic chemistry for the differentiation of isomers in illicit drug exhibits .

Psychiatry and Neurochemistry

Forensic Chemistry

Pharmacology and Drug Development

- MDAI has been used in the development of analytical techniques for the detection of designer drugs .

- Surface Enhanced Raman Scattering (SERS) offers a relatively fast and inexpensive method for the detection of MDAI at low concentrations .

- Careful optimization of the silver sol, and salt concentrations was undertaken to ensure the SERS analysis was both reproducible and sensitive .

- The optimized system demonstrated acceptable peak variations of less than 15% RSD and resulted in a detection limit of just 8 ppm (5.4 × 10 −5 M) .

- MDAI is a popular ‘legal high’ and is often used as a substitute for banned substances like mephedrone .

- After mephedrone was banned in the UK in 2010, MDAI was widely advertised as a legal alternative .

- It’s important to note that while mdai is legal in some jurisdictions, it may pose significant health risks due to its potent serotonin releasing properties .

Surface Enhanced Raman Scattering (SERS)

Legal Highs

- The chemical structure of MDAI is indirectly derived from that of the illicit drug MDA . The alpha-methyl group of the alkyl amino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system, which changes its pharmacological properties substantially .

- MDAI can be produced from 3-(3,4-methylenedioxyphenyl)propionic acid which is converted to the acid chloride and then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with HCl afforded the hydroxyimino ketone . This is reduced to the 2-aminoindan following a modification of Nichols’ earlier method from a paper discussing DOM analogues , using a Pd/C catalyst in glacial acetic acid with catalytic H2SO4 .

- MDAI has been used in the development of analytical techniques for the detection of designer drugs .

- Surface Enhanced Raman Scattering (SERS) offers a relatively fast and inexpensive method for the detection of MDAI at low concentrations .

- Careful optimization of the silver sol, and salt concentrations was undertaken to ensure the SERS analysis was both reproducible and sensitive .

- The optimized system demonstrated acceptable peak variations of less than 15% RSD and resulted in a detection limit of just 8 ppm (5.4 × 10 −5 M) .

Chemistry

Drug Detection

5,6-Methylenedioxy-2-aminoindane, commonly referred to as MDAI, is a synthetic compound that was developed in the 1990s by a research team led by David E. Nichols at Purdue University. Structurally, it is an analogue of the well-known psychoactive substance 3,4-methylenedioxymethamphetamine (MDMA), but with significant modifications that alter its pharmacological properties. The chemical formula for MDAI is , and its molecular weight is approximately 177.203 g/mol .

MDAI is noted for its selective serotonin-releasing properties without the neurotoxic effects typically associated with some other psychoactive substances. It acts primarily as a non-neurotoxic and highly selective serotonin releasing agent (SSRA), producing entactogenic effects in humans .

- Conversion of Acid to Acid Chloride:

- 3-(3,4-methylenedioxyphenyl)propionic\acid\rightarrow Acid\chloride

- Formation of Indanone:

- Acid\chloride+Heat\rightarrow 5,6-methylenedioxy-1-indanone

- Reduction to Aminoindane:

- 5,6-methylenedioxy-1-indanone+Amyl\nitrite+HCl\rightarrow Hydroxyimino\ketone

- Hydroxyimino\ketone+Pd/C+Glacial\Acetic\acid\rightarrow 5,6-Methylenedioxy-2-aminoindane

MDAI exhibits significant biological activity primarily through its interaction with serotonin transporters. It has been shown to inhibit the reuptake of serotonin with an IC50 value of approximately 512 nM, while also affecting dopamine and norepinephrine reuptake at higher concentrations (IC50 values of 5,920 nM and 1,426 nM respectively) . This selective affinity for the serotonin transporter results in increased extracellular serotonin levels, leading to entactogenic effects characterized by enhanced emotional connection and empathy without the stimulant effects seen in similar compounds like MDMA.

The synthesis of MDAI involves several steps that require careful control of reaction conditions:

- Starting Material: The synthesis begins with 3-(3,4-methylenedioxyphenyl)propionic acid.

- Formation of Acid Chloride: This step typically involves reagents like thionyl chloride or oxalyl chloride.

- Heating to Form Indanone: The reaction mixture is heated under reflux conditions.

- Hydroxyimino Ketone Formation: Amyl nitrite is added under acidic conditions.

- Reduction: Finally, the hydroxyimino ketone is reduced using palladium on carbon in glacial acetic acid.

This multi-step synthesis underscores the complexity involved in producing MDAI and highlights its status as a research chemical rather than a widely used pharmaceutical agent.

MDAI has primarily been explored for its potential applications in scientific research rather than clinical use. Its ability to mimic some of the effects of MDMA without neurotoxicity makes it a candidate for studying serotonin-related behaviors and disorders . Additionally, MDAI has been investigated for its potential use in understanding the mechanisms behind empathogenic drugs and their effects on social behavior.

Research on MDAI has revealed important insights into its pharmacokinetics and interactions within biological systems. For instance:

- Pharmacokinetics: After subcutaneous administration in animal models, MDAI reaches peak serum concentrations within approximately 30 minutes and demonstrates rapid clearance from circulation .

- Behavioral Effects: MDAI administration has been shown to increase exploratory behavior while disrupting sensorimotor processing and prepulse inhibition—a measure of sensory gating .

- Toxicity Profiles: Studies have indicated that MDAI can induce severe serotonergic toxicity under certain dosing conditions, leading to outcomes such as disseminated intravascular coagulopathy and brain edema in animal models .

These findings underscore the importance of understanding both the therapeutic potential and risks associated with MDAI.

MDAI shares structural similarities with several other psychoactive compounds but is unique due to its specific pharmacological profile:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 3,4-Methylenedioxymethamphetamine | MDMA | Known as ecstasy; produces stimulant and empathogenic effects but has neurotoxic potential. |

| Paramethoxymethamphetamine | PMMA | Similar empathogenic effects; associated with severe toxicity and fatalities due to overdose. |

| 5-Methyl-2-aminoindane | 5-Methyl-2-aminoindane | Less potent than MDAI; primarily studied for its structural analogies rather than psychoactive properties. |

MDAI's unique combination of entactogenic effects without significant stimulant or neurotoxic properties distinguishes it from these similar compounds.

5,6-Methylenedioxy-2-aminoindane is an organic compound belonging to the class of benzodioxoles, characterized by a benzene ring fused to a dioxole ring system [1]. The molecular formula of this compound is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol [1] [4]. The structure consists of an indane core (a benzene ring fused to a cyclopentane ring) with a methylenedioxy group at positions 5 and 6, and a primary amine group at position 2 [1].

The chemical structure of 5,6-Methylenedioxy-2-aminoindane features a rigid scaffold provided by the indane core, which positions the functional groups in a specific three-dimensional arrangement [6]. The methylenedioxy group forms a five-membered ring with two oxygen atoms attached to the benzene portion of the indane structure [8]. This arrangement creates a planar aromatic system with the methylenedioxy group extending from the benzene ring [1].

The IUPAC name for this compound is 6,7-dihydro-5H-cyclopenta[f] [1] [3]benzodioxol-6-amine, though it is commonly referred to as 5,6-Methylenedioxy-2-aminoindane in scientific literature [1] [15]. The compound has a CAS registry number of 132741-81-2 [15]. The molecular structure includes 13 heavy atoms with no defined stereocenter, indicating that it exists as a racemic mixture in its natural form [1].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| CAS Registry Number | 132741-81-2 |

| IUPAC Name | 6,7-dihydro-5H-cyclopenta[f] [1] [3]benzodioxol-6-amine |

| Heavy Atom Count | 13 |

| Defined Atom Stereocenter Count | 0 |

Physical Properties and Chemical Characteristics

Melting Point and Solubility Parameters

The melting point of 5,6-Methylenedioxy-2-aminoindane is not extensively documented in the scientific literature, with limited experimental data available on its thermal properties [5]. This gap in knowledge represents an area where further research is needed to fully characterize the physical properties of this compound [1].

Regarding solubility, 5,6-Methylenedioxy-2-aminoindane demonstrates limited solubility in water, which is consistent with its moderately lipophilic nature as indicated by its XLogP3 value of 1.2 [1]. The compound exhibits improved solubility in organic solvents, with good solubility in methanol, high solubility in dimethyl sulfoxide (DMSO), and moderate solubility in ethanol [18]. This solubility profile is significant for analytical procedures, as it influences the choice of solvents for extraction and sample preparation [20].

The solubility of 5,6-Methylenedioxy-2-aminoindane is pH-dependent, with increased solubility observed in acidic conditions due to the protonation of the primary amine group [29]. In acidic media, the compound forms water-soluble salts, such as the hydrochloride salt, which is commonly used for improved handling and analysis [30]. Conversely, the compound exhibits reduced solubility in basic conditions, where it may precipitate as the free base [20].

The topological polar surface area of 5,6-Methylenedioxy-2-aminoindane is 44.5 Ų, which contributes to its moderate water solubility and membrane permeability characteristics [1]. The compound has one hydrogen bond donor (the primary amine group) and three hydrogen bond acceptors (the two oxygen atoms in the methylenedioxy group and the nitrogen atom in the amine group), which influence its interaction with solvents and biological systems [1].

| Solubility Parameter | Value/Description |

|---|---|

| Water Solubility | Limited solubility |

| Lipophilicity (XLogP3) | 1.2 (moderately lipophilic) |

| Solubility in Methanol | Good solubility |

| Solubility in DMSO | High solubility |

| Solubility in Ethanol | Moderate solubility |

| pH-Dependent Solubility | Increases in acidic conditions |

| Topological Polar Surface Area | 44.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Stability and Degradation Pathways

5,6-Methylenedioxy-2-aminoindane demonstrates varying stability under different environmental conditions, with specific degradation pathways identified through experimental studies [27]. In acidic environments, the compound is relatively stable under mild conditions, but prolonged exposure may lead to hydrolysis of the methylenedioxy ring, forming dihydroxy derivatives [29]. This hydrolysis reaction is more pronounced in basic environments, where the compound is more susceptible to degradation through ring-opening reactions [30].

Under oxidative conditions, 5,6-Methylenedioxy-2-aminoindane is vulnerable to oxidation, particularly at the methylenedioxy group, leading to the formation of hydroxylated metabolites [19]. This oxidative degradation pathway is significant in both environmental and biological contexts, as it represents a major route of transformation for the compound [19]. Research has identified several oxidative metabolites, including 5,6-dihydroxy-2-aminoindane and 5-hydroxy-6-methoxy-2-aminoindane, which are formed through oxidative demethylenation followed by O-methylation [19].

Regarding thermal stability, 5,6-Methylenedioxy-2-aminoindane is generally stable at room temperature but undergoes decomposition at elevated temperatures [29]. The thermal degradation pathway may involve the loss of the amine group, although detailed studies on the thermal decomposition products are limited [30]. Photolytic conditions also affect the stability of the compound, with exposure to ultraviolet light leading to photochemical ring opening and oxidation reactions [29].

The stability of 5,6-Methylenedioxy-2-aminoindane in biological systems has been investigated, with studies identifying N-acetylation as a significant metabolic pathway occurring in parallel with oxidative demethylenation [19]. This results in metabolites such as N-acetyl-5,6-methylenedioxy-2-aminoindane, N-acetyl-5,6-dihydroxy-2-aminoindane, and N-acetyl-5-hydroxy-6-methoxy-2-aminoindane, which are predominantly found as glucuronide and sulfate conjugates [19].

| Condition | Stability Profile | Primary Degradation Pathway |

|---|---|---|

| Acidic Environment | Relatively stable in mild conditions | Hydrolysis of methylenedioxy ring |

| Basic Environment | Susceptible to degradation | Ring opening reactions |

| Oxidative Conditions | Vulnerable to oxidation | Formation of hydroxylated metabolites |

| Thermal Stability | Stable at room temperature | Decomposition at elevated temperatures |

| Photolytic Conditions | Susceptible to photodegradation | Photochemical ring opening and oxidation |

Isomeric Forms and Positional Variants

5,6-MDAI vs. 4,5-MDAI Structural Comparison

5,6-Methylenedioxy-2-aminoindane and its positional isomer 4,5-Methylenedioxy-2-aminoindane represent two distinct structural variants that differ in the position of the methylenedioxy group on the benzene ring of the indane core [6]. In 5,6-Methylenedioxy-2-aminoindane, the methylenedioxy group is attached at positions 5 and 6 of the indane structure, while in 4,5-Methylenedioxy-2-aminoindane, this group is shifted to positions 4 and 5 [6].

This positional difference significantly impacts the electronic distribution and hydrogen bonding capacity of the molecules [6]. The 5,6-position of the methylenedioxy group in 5,6-Methylenedioxy-2-aminoindane provides optimal interaction with target proteins, particularly serotonin transporters, compared to the 4,5-position in 4,5-Methylenedioxy-2-aminoindane [6] [7]. This structural distinction is crucial for understanding the differential biological activities observed between these isomers [7].

The structural comparison between these isomers extends beyond the position of the methylenedioxy group to include differences in the overall molecular geometry and electron density distribution [6]. The shift in position alters the three-dimensional arrangement of the molecule, affecting its ability to interact with biological targets [7]. Studies have shown that 4,5-Methylenedioxy-2-aminoindane exhibits lower activity at serotonin transporters compared to 5,6-Methylenedioxy-2-aminoindane, highlighting the importance of the precise positioning of functional groups for biological activity [21].

Other structural variants of 5,6-Methylenedioxy-2-aminoindane include N-methyl-5,6-Methylenedioxy-2-aminoindane, which features a methylated amine group, and 5,6-Methylenedioxy-2-aminoindane N-oxide, which contains an oxidized amine group [19]. These modifications to the basic structure result in altered physicochemical properties and biological activities [19]. Additionally, the dihydroxy derivative, formed through hydrolysis of the methylenedioxy ring, represents another significant structural variant with reduced lipophilicity and a modified activity profile [19].

| Isomer/Variant | Structural Difference | Relative Activity |

|---|---|---|

| 5,6-Methylenedioxy-2-aminoindane | Reference compound with methylenedioxy group at 5,6-position | Reference activity at serotonin transporters |

| 4,5-Methylenedioxy-2-aminoindane | Methylenedioxy group at 4,5-position | Lower activity at serotonin transporters |

| N-methyl-5,6-Methylenedioxy-2-aminoindane | Methylated amine group | Reduced activity due to N-alkylation |

| 5,6-Methylenedioxy-2-aminoindane N-oxide | Oxidized amine group | Significantly reduced activity |

| Dihydroxy-5,6-Methylenedioxy-2-aminoindane | Hydrolyzed methylenedioxy ring | Reduced lipophilicity and altered activity |

Spectroscopic Differentiation of Isomers

The spectroscopic differentiation of 5,6-Methylenedioxy-2-aminoindane and 4,5-Methylenedioxy-2-aminoindane presents analytical challenges due to their structural similarities, but several techniques have been developed to distinguish between these isomers [6] [23]. Gas chromatography (GC) analysis of these compounds reveals similar retention times when analyzed without derivatization, making it difficult to differentiate them based on chromatographic behavior alone [33].

Mass spectrometry (MS) analysis of the underivatized isomers shows similar fragmentation patterns, with both compounds producing a molecular ion at m/z 177 [6]. However, 5,6-Methylenedioxy-2-aminoindane typically exhibits a base peak at m/z 160, while the relative intensities of other fragment ions can provide some basis for differentiation [6]. The challenge in distinguishing these isomers by GC-MS has led to the development of derivatization techniques to enhance their chromatographic and mass spectral differences [33].

Gas chromatography-mass spectrometry with derivatization has proven effective for the differentiation of these isomers [33]. Three derivatization reagents—N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), and ethyl chloroformate (ECF)—have been evaluated for the analysis of aminoindanes by GC-MS [33]. All three derivatization methods successfully isolated and differentiated the isomers, with the derivatives exhibiting distinct retention times and mass spectral characteristics [33].

Infrared (IR) spectroscopy provides another approach for distinguishing between these isomers [6]. Comparison of the IR spectra reveals similar absorption patterns, with the most prominent differences observed in the "fingerprint region" of 750-1750 cm⁻¹ and in the C-H out-of-plane bending frequencies between 500-800 cm⁻¹ [6]. These spectral differences, although subtle, can be used for identification when combined with other analytical techniques [6].

Nuclear Magnetic Resonance (NMR) spectroscopy offers perhaps the most definitive method for differentiating these isomers [6] [23]. The proton and carbon chemical shifts, as well as the proton splitting patterns, provide characteristic signatures for each isomer [6]. Assignments based on chemical shift values, coupling constants, and correlations between proton and carbon using HSQC (directly bonded carbon to proton) and HMBC (2, 3, or 4 bond correlation between carbon and proton) experiments allow for unambiguous identification [6]. For example, the aromatic protons in these isomers exhibit distinct chemical shifts and coupling patterns that reflect their different electronic environments [23].

| Technique | Differentiation Method |

|---|---|

| Gas Chromatography (GC) | Similar retention times without derivatization |

| Mass Spectrometry (MS) | Similar fragmentation patterns with molecular ion at m/z 177; base peak at m/z 160 for 5,6-Methylenedioxy-2-aminoindane |

| GC-MS with Derivatization | Distinguishable after derivatization with MBTFA, HFBA, or ECF |

| Infrared Spectroscopy (IR) | Differences in fingerprint region (750-1750 cm⁻¹) and C-H out-of-plane bending (500-800 cm⁻¹) |

| Nuclear Magnetic Resonance (NMR) | Different chemical shifts and splitting patterns for aromatic protons |

Structure-Activity Relationships at Molecular Level

The structure-activity relationships of 5,6-Methylenedioxy-2-aminoindane at the molecular level reveal how specific structural features contribute to its biological activity [7] [24]. The methylenedioxy group is essential for serotonergic activity, as its removal significantly reduces affinity for serotonin transporters [7]. This group mimics the 3,4-methylenedioxy group found in related compounds like 3,4-methylenedioxymethamphetamine, interacting with the binding pocket of serotonin transporters in a similar manner [24].

The position of the methylenedioxy group is critical for optimal activity [6] [7]. The 5,6-position provides more favorable interactions with serotonin transporters compared to the 4,5-position, as evidenced by the higher activity of 5,6-Methylenedioxy-2-aminoindane relative to 4,5-Methylenedioxy-2-aminoindane [6] [7]. This positional effect alters the electronic distribution and hydrogen bonding capacity of the molecule, influencing its binding affinity and selectivity [7].

The primary amine group at position 2 is crucial for the activity of 5,6-Methylenedioxy-2-aminoindane [7] [32]. This group forms essential hydrogen bonds with aspartate residues in monoamine transporters, facilitating the interaction between the compound and its biological targets [32]. N-alkylation of this amine group, as seen in N-methyl-5,6-Methylenedioxy-2-aminoindane, generally reduces potency, highlighting the importance of the primary amine for optimal activity [32].

The indane core structure provides a rigid scaffold that positions the functional groups for optimal binding [7]. This rigid framework maintains the optimal distance between the amine and methylenedioxy groups, which is essential for interaction with target proteins [7]. The conformational constraints imposed by the indane structure contrast with the more flexible backbones found in related phenethylamine compounds, contributing to the unique pharmacological profile of 5,6-Methylenedioxy-2-aminoindane [24].

Stereochemistry may also influence the activity of 5,6-Methylenedioxy-2-aminoindane, although this aspect is not well characterized in the literature [7]. The compound is typically used as a racemic mixture, but the individual enantiomers may exhibit different binding affinities and selectivities for target proteins [7]. The stereochemical configuration could affect the orientation of the molecule in the binding pocket of transporter proteins, potentially leading to differences in activity between enantiomers [7].

| Structural Feature | Effect on Activity | Molecular Mechanism |

|---|---|---|

| Methylenedioxy Group | Essential for serotonergic activity; removal reduces serotonin transporter affinity | Mimics 3,4-methylenedioxy group of related compounds, interacting with binding pocket of serotonin transporters |

| Position of Methylenedioxy Group | 5,6-position provides optimal interaction with serotonin transporters compared to 4,5-position | Alters electronic distribution and hydrogen bonding capacity of the molecule |

| Amine Group | Primary amine is crucial for activity; N-alkylation reduces potency | Forms essential hydrogen bonds with aspartate residues in monoamine transporters |

| Indane Core Structure | Provides rigid scaffold that positions functional groups for optimal binding | Maintains optimal distance between amine and methylenedioxy groups |

| Stereochemistry | Racemic mixture is typically used; stereoselectivity not well characterized | May influence binding orientation in transporter proteins |

Comparative Structural Analysis with Related Compounds

5,6-Methylenedioxy-2-aminoindane shares structural similarities with several related compounds, but also exhibits distinct differences that contribute to its unique chemical and biological properties [24] [32]. A comparative analysis with these related compounds provides insights into the structure-function relationships of this class of molecules [24].

3,4-Methylenedioxymethamphetamine (MDMA) is a phenethylamine compound that contains a methylenedioxy group at positions 3 and 4 of the benzene ring [24]. Unlike 5,6-Methylenedioxy-2-aminoindane, which has a rigid indane core, MDMA features a flexible ethylamine chain attached to the benzene ring [24]. Additionally, MDMA contains an N-methylated amine group, in contrast to the primary amine in 5,6-Methylenedioxy-2-aminoindane [24]. These structural differences result in distinct pharmacological profiles, despite both compounds interacting with similar biological targets [24].

3,4-Methylenedioxyamphetamine (MDA) is another phenethylamine compound with a methylenedioxy group at positions 3 and 4 [24]. Like MDMA, it features a flexible backbone, but contains a primary amine similar to 5,6-Methylenedioxy-2-aminoindane [24]. The different position of the methylenedioxy group and the flexible vs. rigid backbone represent the main structural distinctions between MDA and 5,6-Methylenedioxy-2-aminoindane [24].

2-Aminoindane (2-AI) shares the indane core structure with 5,6-Methylenedioxy-2-aminoindane but lacks the methylenedioxy group [32]. This structural simplification significantly alters the compound's interaction with biological targets, resulting in a different pharmacological profile [32]. The absence of the methylenedioxy group in 2-Aminoindane leads to reduced serotonergic activity and increased selectivity for norepinephrine transporters [32].

5-Iodoaminoindane (5-IAI) is an indane derivative that contains an iodine atom at position 5 instead of the methylenedioxy group found in 5,6-Methylenedioxy-2-aminoindane [21] [32]. This substitution alters the electronic properties and steric bulk of the molecule, influencing its binding characteristics and selectivity [21]. Despite this difference, 5-Iodoaminoindane maintains activity at serotonin and norepinephrine transporters, albeit with a modified selectivity profile [21] [32].

N-methyl-5,6-Methylenedioxy-2-aminoindane (MDMAI) is a direct derivative of 5,6-Methylenedioxy-2-aminoindane featuring an N-methylated amine group [3]. This modification reduces the hydrogen bonding capacity of the amine, affecting the compound's interaction with target proteins [3]. The N-methylation generally results in reduced potency at monoamine transporters, highlighting the importance of the primary amine for optimal activity [3].

| Compound | Core Structure | Key Structural Features | Structural Differences from 5,6-Methylenedioxy-2-aminoindane |

|---|---|---|---|

| 5,6-Methylenedioxy-2-aminoindane | Indane | Methylenedioxy group at 5,6-position; primary amine at 2-position | Reference compound |

| 3,4-Methylenedioxymethamphetamine | Phenethylamine | Methylenedioxy group at 3,4-position; N-methylated amine; flexible ethylamine chain | Different core structure; flexible vs. rigid backbone; N-methylation; different position of methylenedioxy group |

| 3,4-Methylenedioxyamphetamine | Phenethylamine | Methylenedioxy group at 3,4-position; primary amine; flexible ethylamine chain | Different core structure; flexible vs. rigid backbone; different position of methylenedioxy group |

| 2-Aminoindane | Indane | Primary amine at 2-position; no ring substitutions | Lacks methylenedioxy group |

| 5-Iodoaminoindane | Indane | Iodine at 5-position; primary amine at 2-position | Contains iodine instead of methylenedioxy group |

| N-methyl-5,6-Methylenedioxy-2-aminoindane | Indane | Methylenedioxy group at 5,6-position; N-methylated amine at 2-position | N-methylated amine group |